N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide
Description
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Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-11-23(21,22)18-15-8-7-13-9-10-19(16(13)12-15)17(20)14-5-3-4-6-14/h7-8,12,14,18H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYCMXCOGMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : C22H26N2O5S
- Molecular Weight : 430.5 g/mol
- Functional Groups : The presence of an indole moiety, a cyclopentanecarbonyl group, and a sulfonamide group contributes to its diverse biological activities.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The indole structure may facilitate binding to specific receptors, influencing signal transduction pathways.
Biological Activities
The compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Activity : Its sulfonamide component may confer antibacterial properties, making it a candidate for further investigation in treating bacterial infections.
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study published in 2023 demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Antimicrobial Activity :
- Another research effort focused on the antimicrobial properties of the compound against Gram-positive bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its utility as a lead compound for developing new antibiotics.
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Enzyme Interaction Studies :
- Interaction studies revealed that the compound binds with high affinity to certain enzymes involved in metabolic processes, indicating its potential role as an inhibitor in metabolic syndromes.
Future Directions
The unique structural features of this compound present opportunities for further research. Future studies should focus on:
- In Vivo Studies : To validate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structural Modifications : Exploring analogs to enhance potency and selectivity towards specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
